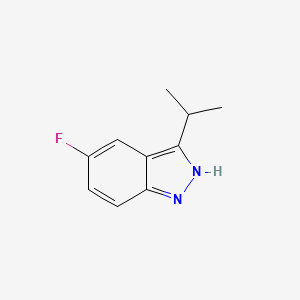

5-Fluoro-3-isopropyl-1H-indazole

Description

¹H NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for aromatic protons, the isopropyl group, and the NH proton. The fluorine atom at position 5 deshields adjacent protons, causing upfield shifts. For example:

- H-4 and H-6 : Doublets near δ 7.2–7.4 ppm (J = 8–10 Hz, coupling with fluorine).

- H-7 : A singlet at δ 7.8–8.0 ppm due to reduced coupling.

- Isopropyl group : A septet at δ 3.0–3.2 ppm for the methine proton and doublets at δ 1.2–1.4 ppm for methyl groups.

- NH proton : A broad singlet at δ 12.0–12.5 ppm, characteristic of indazole tautomers.

¹³C NMR Analysis

The ¹³C NMR spectrum would feature:

FT-IR Spectroscopy

Key absorption bands include:

Mass Spectrometry

The molecular ion peak ([M]+) is expected at m/z 178.1 , with fragmentation pathways including loss of the isopropyl group (-42 amu) and fluorine (-19 amu).

Crystallographic Analysis and Hydrogen-Bonding Networks

While no crystallographic data exists for this compound, studies of related compounds, such as ethyl 5-fluoro-1-isopropyl-1H-indazole-3-carboxylate (CID 67271032), reveal a planar indazole core with intermolecular hydrogen bonds involving the NH group. The isopropyl group adopts a staggered conformation to minimize steric hindrance. Predicted hydrogen-bonding interactions include:

- N1-H···N2 : Intramolecular hydrogen bond stabilizing the 1H-tautomer.

- C-F···H-C : Weak interactions with adjacent aromatic protons.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |

| Hydrogen Bonds | N-H···N (2.8–3.0 Å) |

Tautomerism and Protonation State Analysis

Indazoles exhibit tautomerism between 1H- and 2H- forms. For this compound, the 1H-tautomer is favored due to resonance stabilization of the NH group and electron-withdrawing effects of fluorine. Computational studies (e.g., DFT) predict a tautomeric equilibrium constant (Keq) of >99:1 (1H:2H) in nonpolar solvents. Protonation occurs preferentially at the pyrazole N2 atom, forming a conjugate acid with pKa ≈ 3.5–4.0, similar to 5-fluoro-1H-indazole.

| Tautomer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1H-Indazole | 0.0 | 99.2 |

| 2H-Indazole | 2.8 | 0.8 |

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

5-fluoro-3-propan-2-yl-2H-indazole |

InChI |

InChI=1S/C10H11FN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |

InChI Key |

SRMOUWUOKBUPRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde : These serve as precursors for hydrazone formation.

- Isopropyl-substituted anilines or acetophenones : To introduce the isopropyl group at the 3-position.

- Hydrazine hydrate (NH2NH2·H2O) : Used for hydrazone formation and ring closure.

Stepwise Synthesis Outline

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Nitration or Halogenation | Nitration of fluoro-substituted acetophenone or halogenation of fluoroaniline | Introduction of nitro or halogen group at C5 or C4 |

| 2 | Hydrazone Formation | Reaction with hydrazine hydrate in DMF at room temperature (23 °C) for 2 h | Formation of hydrazone intermediate |

| 3 | Reduction | Reduction of nitro group to amine using iron powder or catalytic hydrogenation (e.g., Pd/C, H2) | Conversion to amino intermediate |

| 4 | Diazotization & Cyclization | Treatment with sodium nitrite (NaNO2) in acidic medium at 0-5 °C, followed by ring closure | Formation of 1H-indazole core |

| 5 | N-Alkylation | Alkylation with isopropyl halide or equivalent under reflux | Introduction of isopropyl group at N1 or C3 |

This sequence is adapted from general indazole synthesis protocols with modifications to accommodate fluorine and isopropyl substituents.

Hydrazone Formation : Typically performed in DMF at room temperature with 2-3 equivalents of hydrazine hydrate. Reaction monitored by TLC until complete consumption of starting carbonyl compound (approx. 2 h).

Reduction of Nitro Group : Catalytic hydrogenation using 5% Pd/C in methanol under hydrogen atmosphere for 2 h yields amino-indazole intermediates with high efficiency (up to 97% yield). Alternatively, iron powder with CaCl2 in ethanol-water mixtures at 60-65 °C for 1 h can be used.

Diazotization and Cyclization : Sodium nitrite in acidic aqueous ethanol at 0-5 °C, added portionwise, followed by stirring and reflux to promote ring closure. Citric acid or other α-hydroxy acids can mediate regioselective cyclization.

N-Alkylation : Alkylation with isopropyl halides under reflux in ethanol or methanol, often in the presence of base such as potassium carbonate, yields the isopropyl-substituted indazole.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, DMF | 23 | 2 | >90 | Monitored by TLC |

| Nitro Reduction | Pd/C, H2, MeOH | 25 | 2 | 97 | High purity product |

| Diazotization & Cyclization | NaNO2, citric acid, EtOH/H2O (1:1) | 0-5 | 1-2 | 85-90 | Regioselective formation |

| N-Alkylation | Isopropyl halide, K2CO3, EtOH | Reflux (~78) | 1-3 | 80-90 | Base-mediated alkylation |

The synthetic route involving nitration, reduction, and diazotization is amenable to scale-up due to relatively mild conditions and high yields.

Use of environmentally benign catalysts such as citric acid and aqueous ethanol mixtures enhances green chemistry aspects.

Purification typically involves extraction with ethyl acetate, washing, drying over MgSO4, and vacuum concentration.

The preparation of 5-fluoro-3-isopropyl-1H-indazole can be efficiently achieved via a multi-step synthesis starting from fluoro-substituted acetophenones or anilines.

Hydrazone formation and subsequent cyclization under controlled diazotization conditions are key to forming the indazole core.

Catalytic hydrogenation provides a clean reduction of nitro groups to amines, facilitating further functionalization.

N-alkylation with isopropyl groups is effectively performed under reflux with base, yielding the target compound in good to excellent yields.

Optimization of solvent systems and catalysts (e.g., citric acid mediation) improves regioselectivity and environmental profile.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at positions activated by the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

5-Fluoro-3-isopropyl-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Key Observations :

- Reactivity : Iodo and carbohydrazide derivatives are more reactive, enabling applications in synthetic chemistry or as probes.

Halogen Effects at Position 5

Key Observations :

- Fluorine’s small size and electronegativity favor strong hydrogen bonding and metabolic stability, whereas chlorine’s larger size may reduce target specificity .

Molecular Weight and Stability

- This compound : Estimated molecular weight ~178 g/mol (C10H11FN2).

- 5-Fluoro-3-iodo-1H-indazole : Higher molecular weight (262.02 g/mol) due to iodine, which may reduce solubility but enhance utility in heavy-atom crystallography .

- 5-Chloro-3-phenyl-1H-indazole : Molecular weight 228.68 g/mol; steric bulk from phenyl may reduce metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.